Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride
CAS No.:
Cat. No.: VC16567585
Molecular Formula: C16H31Cl3F6N2O2
Molecular Weight: 503.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31Cl3F6N2O2 |
|---|---|
| Molecular Weight | 503.8 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |
| Standard InChI | InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |
| Standard InChI Key | HZDXTSFNDPNTSU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride (C₁₆H₃₁Cl₃F₆N₂O₂) is a dimeric derivative formed by linking two 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine molecules through their amine groups, followed by salt formation with three equivalents of hydrochloric acid. The precursor compound, 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine (C₈H₁₄F₃NO), possesses a molecular weight of 197.20 g/mol and serves as the foundational building block .
Table 1: Comparative Molecular Properties
| Parameter | Bis(4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine) Trihydrochloride | 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine |
|---|---|---|
| Molecular Formula | C₁₆H₃₁Cl₃F₆N₂O₂ | C₈H₁₄F₃NO |
| Molecular Weight (g/mol) | 503.8 | 197.20 |
| Chlorine Content | 21.1% | 0% |
| Nitrogen Content | 5.56% | 7.10% |
Structural Configuration
The compound features two cyclohexane rings, each substituted with a 2,2,2-trifluoroethoxy group at the para position relative to the amine functionality. X-ray crystallography of analogous compounds suggests that the trifluoroethoxy group adopts a equatorial orientation, minimizing steric hindrance and electronic repulsion . Protonation of the amine groups by hydrochloric acid yields the trihydrochloride salt, which enhances aqueous solubility—a critical factor for biochemical applications.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis begins with the preparation of 4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine via nucleophilic substitution between cyclohexene oxide and 2,2,2-trifluoroethanol under alkaline conditions . Subsequent dimerization occurs through a coupling reaction mediated by carbodiimide reagents, forming a bis-amine intermediate. Finally, treatment with concentrated hydrochloric acid (37% w/w) in a 3:1 molar ratio produces the trihydrochloride salt.
Key Reaction Steps:
-
Cyclohexene oxide + CF₃CH₂OH → 4-(2,2,2-Trifluoroethoxy)cyclohexanol
-
Ammonolysis → 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
-
Dimerization → Bis(4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine)
-
Salt Formation → Trihydrochloride product
Purification and Quality Control
Purification involves recrystallization from ethanol/water mixtures, yielding >98% purity as verified by high-performance liquid chromatography (HPLC). Residual solvent levels comply with ICH Q3C guidelines, with ethanol content <0.5%.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214–217°C, with decomposition onset at 245°C. The trifluoroethoxy groups contribute to thermal resilience, as fluorine’s electronegativity stabilizes the molecular framework.
Solubility Profile
The trihydrochloride salt exhibits markedly improved solubility in polar solvents compared to the free base:
Table 2: Solubility Data (mg/mL, 25°C)
| Solvent | Bis(4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine) Trihydrochloride |
|---|---|
| Water | 48.2 |
| Methanol | 22.7 |
| Dimethyl Sulfoxide | 89.4 |
Applications in Proteomics Research
Protein Crosslinking Studies
The compound’s bifunctional amine groups enable covalent crosslinking of lysine residues in proteins. At pH 7.4, the protonated amines react selectively with carboxylate groups, facilitating structural stabilization for mass spectrometry analysis.
Post-Translational Modification Analysis
Incorporation of trifluoroethoxy moieties enhances detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fluorine atoms improve ionization efficiency, enabling picomolar-level quantification of modified peptides .
Future Research Directions
Ongoing studies explore its utility in cryo-electron microscopy sample preparation, leveraging its protein-stabilizing properties. Additional investigations focus on modular derivatization for targeted drug delivery systems.
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